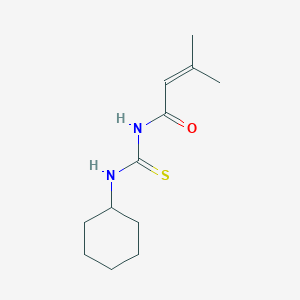
N-Cyclohexyl-N'-(3-methyl-2-butenoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea is an organic compound with the molecular formula C12H20N2OS and a molecular weight of 240.37 g/mol . This compound is part of a class of thiourea derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea typically involves the reaction of cyclohexylamine with 3-methyl-2-butenoyl chloride, followed by the addition of thiourea . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as amines or alcohols replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are amines or thiols.
Substitution: The major products depend on the nucleophile used but generally include substituted thioureas.
Scientific Research Applications
N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-methylbutanamide: Similar in structure but lacks the thiourea moiety.
N-(2-butenoyl)-N’-(cyclohexyl)thiourea: Similar in structure but with a different alkyl chain length.
Uniqueness
N-Cyclohexyl-N’-(3-methyl-2-butenoyl)thiourea is unique due to its specific combination of cyclohexyl and 3-methyl-2-butenoyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
853334-08-4 |
|---|---|
Molecular Formula |
C12H20N2OS |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
N-(cyclohexylcarbamothioyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)8-11(15)14-12(16)13-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
BUMSQTGQEWSDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC(=S)NC1CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















